![molecular formula C17H14BBrN2O B2959039 2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 927384-45-0](/img/structure/B2959039.png)

2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

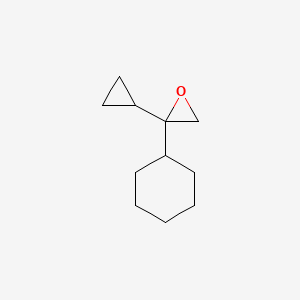

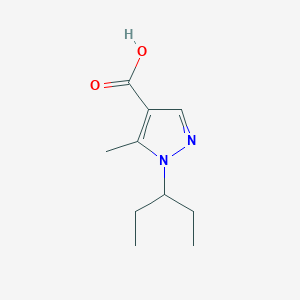

The compound “2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” is a complex organic molecule. It contains a naphthalene ring (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), a boron-nitrogen ring (borazine or borazaronine ring), and a phenyl ring substituted with a bromo and a methoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthalene and borazine rings, and the introduction of the bromo and methoxy substituents. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The naphthalene and borazine rings would likely contribute to the rigidity of the molecule, while the bromo and methoxy substituents could influence its reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the boron-nitrogen ring and the bromo and methoxy substituents. The boron-nitrogen ring could potentially participate in coordination chemistry, while the bromo substituent could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene and borazine rings could influence its solubility, while the bromo and methoxy substituents could influence its reactivity .科学的研究の応用

Synthesis and Characterization

The synthesis of related compounds often involves the preparation of intermediates important for the development of pharmaceutical agents, such as non-steroidal anti-inflammatory drugs. For instance, 2-Bromo-6-methoxynaphthalene is an essential intermediate in the synthesis of naproxen and nabumetone, highlighting the importance of bromo and methoxy substituted naphthalenes in medicinal chemistry. The development of efficient synthetic routes and the characterization of these compounds are crucial for expanding their applications in drug synthesis and organic chemistry (Wei-Ming Xu & Hong-Qiang He, 2010).

Biological Activities

Compounds containing the bromo and methoxy groups on naphthalene rings have been explored for their biological activities. For example, derivatives of 1,3,2-diazaborine, a structural motif related to the queried compound, have been studied for their antibacterial properties. The synthesis and microbiological evaluation of new 2- and 2,3-diphenoxysubstituted naphthalene-1,4-diones with 5-oxopyrrolidine moieties have shown potential antibacterial and antifungal activities, indicating the therapeutic potential of these compounds (A. Voskienė et al., 2012).

Material Science Applications

In the field of material science, the 1,3,2-diazaborine derivatives have been explored for their applications in organic thin-film transistors (OTFTs), demonstrating the versatility of these compounds beyond biological activities. The synthesis, structural characterization, and investigation of the optical and electronic properties of these derivatives underscore their potential in developing new materials for electronics and photonics (Yinxiang Lu et al., 2010).

Environmental and Green Chemistry

The synthesis of related bromo- and methoxy-substituted compounds also touches upon the principles of green chemistry. For instance, the development of methods for the synthesis of 2-bromo-6-methoxynaphthalene using environmentally benign reagents and conditions reflects the ongoing efforts to make chemical synthesis more sustainable and less harmful to the environment (Wei-Ming Xu & Hong-Qiang He, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BBrN2O/c1-22-16-9-8-12(19)10-13(16)18-20-14-6-2-4-11-5-3-7-15(21-18)17(11)14/h2-10,20-21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXWPROUOGDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=C(C=CC(=C4)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BBrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxabicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2958960.png)

![5-fluoro-3-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2958961.png)

![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)

![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)

![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2958973.png)